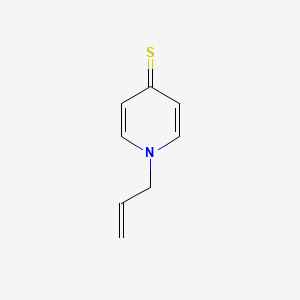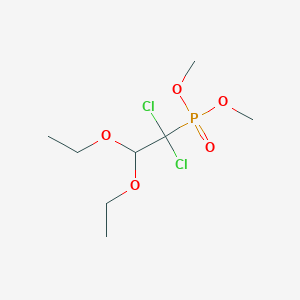
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is an organophosphorus compound with a unique structure that includes both dichloro and diethoxy groups attached to a central phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate typically involves the reaction of dichloroacetaldehyde diethyl acetal with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.
科学的研究の応用
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloro and diethoxy groups play a crucial role in the binding affinity and specificity of the compound. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
類似化合物との比較
Similar Compounds
- Dimethyl (2,2-dichloro-1-hydroxyethyl)phosphonate
- Dimethyl (1,1-dichloro-2,2-dimethoxyethyl)phosphonate
Uniqueness
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is unique due to its specific combination of dichloro and diethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
113827-80-8 |
|---|---|
分子式 |
C8H17Cl2O5P |
分子量 |
295.09 g/mol |
IUPAC名 |
1,1-dichloro-1-dimethoxyphosphoryl-2,2-diethoxyethane |
InChI |
InChI=1S/C8H17Cl2O5P/c1-5-14-7(15-6-2)8(9,10)16(11,12-3)13-4/h7H,5-6H2,1-4H3 |
InChIキー |
DQCVVLHGSHDRGI-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(P(=O)(OC)OC)(Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
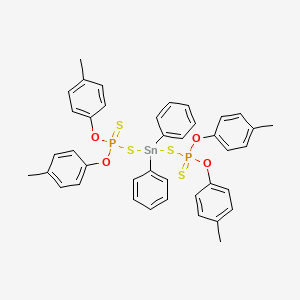
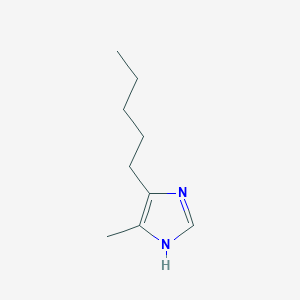
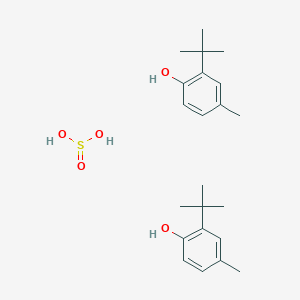
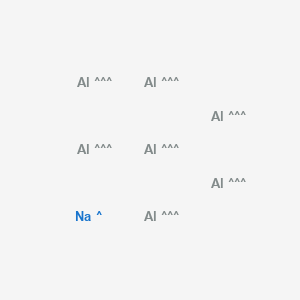
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
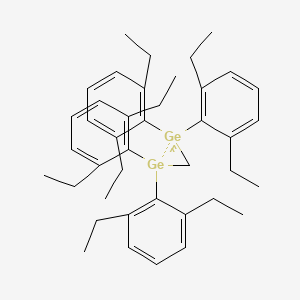
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
